2-Nonylpropane-1,3-diol

货号:

B8804721

CAS 编号:

110260-74-7

分子量:

202.33 g/mol

InChI 键:

UFCBBNJJKOMVCZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

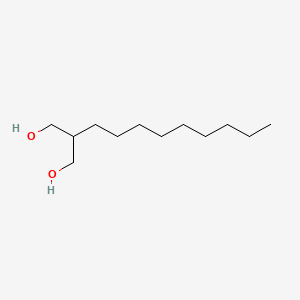

2-Nonylpropane-1,3-diol (IUPAC name: this compound) is a branched diol featuring a nine-carbon alkyl chain (nonyl group) at the central carbon of the propane-1,3-diol backbone. Its molecular formula is C₁₂H₂₆O₂, with an average molecular mass of 202.34 g/mol.

属性

CAS 编号 |

110260-74-7 |

|---|---|

分子式 |

C12H26O2 |

分子量 |

202.33 g/mol |

IUPAC 名称 |

2-nonylpropane-1,3-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(10-13)11-14/h12-14H,2-11H2,1H3 |

InChI 键 |

UFCBBNJJKOMVCZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(CO)CO |

产品来源 |

United States |

相似化合物的比较

Propan-1,3-diol (PD) and Propan-1,2-diol (Propylene Glycol, PG)

- Structural Differences : PD has hydroxyl groups at positions 1 and 3, whereas PG has hydroxyls at positions 1 and 2.

- Antimicrobial Activity: PD and PG exhibit nearly identical safety profiles (similar LD₅₀ values in rats) and antimicrobial efficacy. However, PD’s symmetrical structure may enhance its stability in formulations requiring non-polar solvents .

- Applications : PG is widely used in food, pharmaceuticals, and cosmetics due to its lower viscosity and higher miscibility. PD’s symmetrical structure makes it preferable for synthesizing polymers with controlled molecular weights, as seen in polyurethanes derived from similar diols like BAMP and DNPD .

2-Ethylpropane-1,3-diol

- Molecular Formula : C₅H₁₂O₂ (molecular weight: 104.15 g/mol ) .

- Functional Role : The ethyl substituent increases hydrophobicity compared to PD, making it useful in prochiral sulfonic ester synthesis for enantioselective catalysis. For example, hydrolysis of its diacetate derivatives achieves high enantiomeric excess (94% ee) in chiral heterocycle synthesis .

2-Propylpropane-1,3-diol

- Molecular Formula : C₆H₁₄O₂ (molecular weight: 118.18 g/mol ) .

- Applications : This compound is a precursor in prodrug design. For instance, Peramivir-(2-methylpropane-1,3-diol)-L-Val demonstrated enhanced membrane permeability via PEPT1 transporter-mediated uptake, critical for improving oral bioavailability of antiviral drugs .

2-Bromo-2-nitropropane-1,3-diol (Bronopol)

- Molecular Formula: C₃H₆BrNO₄ (molecular weight: 199.99 g/mol) .

- Biocidal Activity: Bromine and nitro groups confer potent antimicrobial properties, making Bronopol effective against Xanthomonas citri (inhibition zone assays) and in leather preservation .

Diarylpropane-1,3-diol Derivatives

- Structural Features: Found in lignin model compounds (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol), these diols contain aromatic substituents that stabilize β-O-4 bonds in lignin polymers .

- Enzymatic Reactivity : Laccase-catalyzed oligomerization of these diols mimics lignin biosynthesis, with substitution patterns (e.g., methoxy groups) dictating reaction kinetics .

Data Table: Key Properties of Propane-1,3-diol Derivatives

Research Findings and Trends

- Alkyl Chain Impact: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, which may enhance surfactant properties but reduce water solubility. This contrasts with shorter chains (ethyl, propyl), which balance hydrophobicity and solubility for drug delivery .

- Functional Groups: Halogenation (e.g., bromine in Bronopol) boosts antimicrobial activity but introduces toxicity concerns, whereas nitro groups improve reactivity in polymer cross-linking .

- Stereochemical Control : Prochiral diols like 2-ethylpropane-1,3-diol enable enantioselective synthesis of pharmaceuticals, with hydrolysis strategies outperforming acylation in achieving high ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。